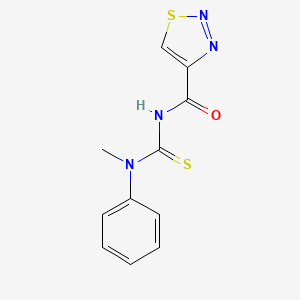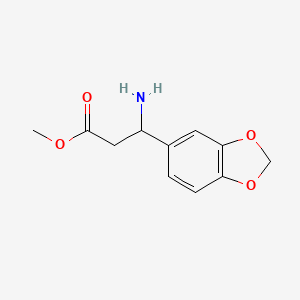
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Vue d'ensemble
Applications De Recherche Scientifique
Chemical Modification and Synthesis
- Chemical Modification of Xylan : A study on xylan derivatives discusses chemical modification paths to new biopolymer ethers and esters, showcasing specific properties based on functional groups, substitution degrees, and patterns. This research highlights the synthesis and application potential of chemically modified biopolymers, which may relate to methodologies for modifying similar compounds like Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate for specific applications (Petzold-Welcke et al., 2014).
Neuropharmacology and Neuroprotection
- AMPA Receptor Antagonists : Research on YM872, a highly water-soluble AMPA receptor antagonist, underscores its neuroprotective efficacy in models of cerebral ischemia, highlighting the therapeutic potential of targeting specific receptors for neuroprotection. Such studies may offer insights into the receptor-targeting strategies that could be relevant for compounds with similar properties (Takahashi et al., 2006).
Synthetic Methodologies
- Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines] : Research on synthetic approaches from o-phenylenediamines to various compounds suggests a broad range of methodologies that might be applicable in synthesizing or modifying compounds within the same chemical family as Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate (Ibrahim, 2011).
Photodynamic Therapy in Dermatology
- Photodynamic Therapy (PDT) : A review on the clinical applications of PDT in dermatology, utilizing topical photosensitizers for treating a range of conditions, might offer a framework for exploring the use of similar compounds in therapeutic settings. The emphasis on noninvasive treatment and excellent cosmetic outcomes could be relevant for research into novel therapeutic applications (Lee & Baron, 2011).
Propriétés
IUPAC Name |
methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDOSHAYWISNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



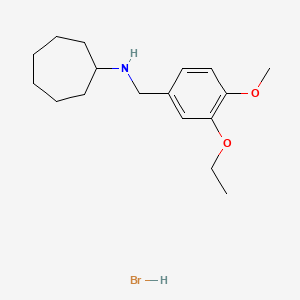
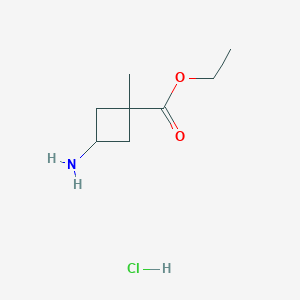
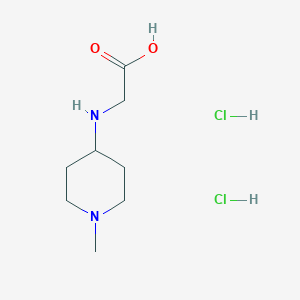
![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)

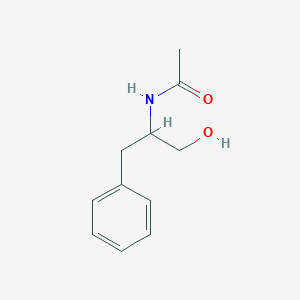
![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)

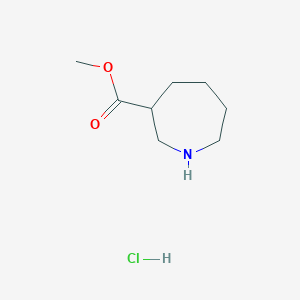
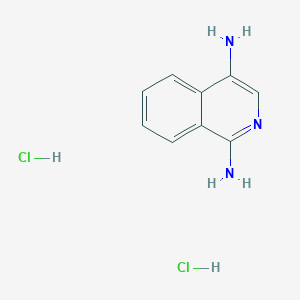

![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)
